N-(4-(fluoromethyl)thiazol-2-yl)acetamide
Overview
Description
“N-(4-(fluoromethyl)thiazol-2-yl)acetamide” is a member of thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are important heterocycles in the world of chemistry and have been used in the development of various drugs and biologically active agents .
Synthesis Analysis
Thiazoles can be synthesized through several artificial paths and varied physico-chemical factors . A mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .
Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Due to its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Scientific Research Applications
Antimicrobial Activity
Thiazoles, the group to which our compound belongs, have been found to have antimicrobial properties . For instance, sulfazole, a thiazole derivative, is used as an antimicrobial drug .
Antiretroviral Activity
Thiazoles are also known for their antiretroviral activity. Ritonavir, a drug used in the treatment of HIV/AIDS, is a thiazole derivative .
Antifungal Activity
Abafungin, another thiazole derivative, is used as an antifungal agent .
Anticancer Activity
Thiazoles have been found to have anticancer properties. Tiazofurin, a thiazole derivative, is used in cancer treatment .
Anti-inflammatory Activity
Thiazoles have been found to have anti-inflammatory properties . A newly introduced non-steroidal drug, fentiazac, is used to manage joint and muscular discomforts .
Antioxidant Activity
Some thiazole derivatives have been found to have potent antioxidant activity .
Anti-Alzheimer Activity
Thiazoles have been found to have anti-Alzheimer properties .
Antihypertensive Activity
Thiazoles have been found to have antihypertensive properties .
Mechanism of Action
Target of Action
N-(4-(fluoromethyl)thiazol-2-yl)acetamide is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to exhibit antimicrobial and antiproliferative activities . .
Mode of Action
Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In the context of antiproliferative activity, thiazole derivatives have been found to interact with estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways related to bacterial lipid biosynthesis and cancer cell proliferation .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities .
Future Directions
Thiazoles have been the focus of medicinal chemists due to their wide range of biological activities and their presence in more than 18 FDA-approved drugs as well as in numerous experimental drugs . This suggests that “N-(4-(fluoromethyl)thiazol-2-yl)acetamide” and other thiazole derivatives could have potential for future drug development.
properties
IUPAC Name |
N-[4-(fluoromethyl)-1,3-thiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,2H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQBVKPXCZYXPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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